3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
Description
Structural Classification and Nomenclature
The compound belongs to the triazolo-thiadiazole class of fused heterocyclic systems, characterized by a bicyclic structure containing nitrogen and sulfur atoms. Its IUPAC name is 3-(3-Ethyltriazolo[3,4-b]thiadiazol-6-yl)-2-methylaniline , with the molecular formula C₁₂H₁₃N₅S and molecular weight 259.33 g/mol . Key structural features include:
- Triazole ring : A five-membered ring with three nitrogen atoms.
- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Substituents : An ethyl group at position 3 of the triazole ring and a methylaniline moiety at position 6 of the thiadiazole ring.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₅S | |
| Molecular Weight | 259.33 g/mol | |
| SMILES | CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)N)C | |
| CAS Number | 874591-56-7 |
Properties
IUPAC Name |
3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-6-9(13)7(8)2/h4-6H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYVJGKVKTAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-Amino-3-mercapto-5-ethyl-1,2,4-triazole
The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. Ethyl hydrazinecarboxylate reacts with carbon disulfide in alkaline conditions to form 4-amino-5-ethyl-1,2,4-triazole-3-thiol. Key parameters:
2-Methyl-4-(bromoacetyl)aniline
The α-halo carbonyl component is prepared by bromination of 2-methyl-4-acetylaniline using molecular bromine in acetic acid.
Stepwise Synthesis via Cyclocondensation
Cyclocondensation Reaction
The triazolothiadiazole ring is formed by reacting 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with 2-methyl-4-(bromoacetyl)aniline in dimethylformamide (DMF).
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time and improves yield:
Alternative Route via Iodine-Mediated Cyclization
One-Pot Synthesis
Regioselectivity Control
X-ray crystallography confirms exclusive formation of the 6-yl regioisomer due to steric and electronic effects of the ethyl group.
Post-Synthetic Functionalization
Purification and Characterization
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Cyclocondensation | DMF, 80°C | 72 | 4 h | High scalability |
| Microwave-assisted | DMF, MW, 120°C | 89 | 20 min | Rapid, energy-efficient |
| Iodine-mediated | DMF, 100°C | 82 | 2 h | Avoids halogenated solvents |
Challenges and Solutions
Byproduct Formation
Solvent Selection
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be modified with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds demonstrate antitumor activity against various cancer cell lines, including breast and lung cancers. The National Cancer Institute has conducted assays revealing that these compounds can inhibit cell proliferation effectively .
Case Study:
In a study involving 60 cancer cell lines, derivatives of triazolo-thiadiazole were synthesized and tested for their antineoplastic activity. Results indicated significant inhibition of tumor growth in specific cell lines, suggesting that modifications to the core structure can enhance efficacy .
Antimicrobial Properties
Triazolo-thiadiazole derivatives have also been investigated for their antimicrobial activities. These compounds have shown effectiveness against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.
Experimental Findings:
A recent study evaluated the antibacterial and antifungal properties of synthesized triazolo-thiadiazole derivatives. The results demonstrated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
Agrochemical Applications
The unique properties of 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline make it a candidate for use in agrochemicals. Its potential as a fungicide or herbicide is under investigation due to its ability to disrupt biological processes in target organisms.
Fungicidal Activity
Research has indicated that triazole-based compounds can inhibit fungal pathogens effectively. The incorporation of the thiadiazole ring may enhance this activity further.
Research Insights:
Studies have shown that certain derivatives exhibit high fungicidal effects against common agricultural pathogens. This opens avenues for developing new fungicides with lower toxicity profiles compared to existing chemicals .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Alkyl groups (e.g., ethyl in the target compound) increase lipophilicity, improving membrane permeability compared to polar substituents like methoxy .
- Stereoelectronic Interactions: The 2-methylaniline group in the target compound may engage in π-stacking or hydrogen bonding with biological targets, unlike bulkier substituents (e.g., quinolinyl in 5a) .
Pharmacological Activity Profiles
- Antimicrobial/Anticancer : Triazolo-thiadiazoles exhibit broad-spectrum antimicrobial activity. The target compound’s ethyl and methylaniline groups may enhance metabolic stability, favoring prolonged activity compared to halogenated analogs (e.g., 3-BDI, 3-CDI) .
- Anti-inflammatory: Derivatives with aryl ethers (e.g., phenoxymethyl in ) show promise, but the target compound’s aniline group could modulate cyclooxygenase (COX) selectivity.
- Enzyme Inhibition : 4-NDI and 4-CDI inhibit heparanase, a key enzyme in cancer metastasis, via halogen-mediated hydrophobic interactions . The target compound’s lack of halogens suggests a different mechanism, possibly through amine-mediated hydrogen bonding.
Physicochemical Properties
Key Observations :
- Higher halogen content (e.g., iodine in 4-NDI) increases molecular weight and logP, reducing aqueous solubility.
Biological Activity
The compound 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a derivative of the triazolo-thiadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, urease inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 838849-32-4
- Molecular Formula : C21H21N5O3S
- Molecular Weight : 423.49 g/mol
Biological Activity Overview
The biological activity of triazolo-thiadiazole derivatives has been extensively studied. These compounds are known for their antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of this compound include:
Antimicrobial Activity
Research indicates that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives:
- Minimum Inhibitory Concentration (MIC) values were determined for several analogs.
- Notably, compounds with halogen substitutions (e.g., 6f , 6g , and 6h ) demonstrated potent antifungal activity with MIC values of 0.5 to 2 µg/mL compared to fluconazole (MIC = 2 µg/mL) .
Urease Inhibition
Urease is a critical enzyme in many pathogenic microorganisms. The inhibition of urease can be an effective strategy against infections caused by urease-positive bacteria:
- The compound exhibited IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM , significantly lower than the positive control thiourea (IC50 = 22.54 ± 2.34 µM) .
- Molecular dynamics simulations revealed that the most potent derivative occupied the active site effectively during inhibition studies.
Case Studies and Research Findings
| Compound | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| 6a | Urease Inhibition | 0.87 ± 0.09 µM | |
| 6f | Antifungal Activity | MIC = 1 µg/mL | |
| 6g | Antifungal Activity | MIC = 2 µg/mL | |
| Fluconazole | Antifungal Control | MIC = 2 µg/mL |
The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific enzymes and cellular targets:
Q & A
Q. What are common synthetic routes for 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline?
The compound is typically synthesized via multi-step reactions starting from 4-amino-3-mercapto-1,2,4-triazole derivatives. A key step involves cyclocondensation with aromatic acids or aldehydes in the presence of POCl₃, which activates the carbonyl group for electrophilic substitution. For example, 4-amino-3-mercapto-5-ethyl-1,2,4-triazole reacts with substituted phenylpropanoic acids under reflux with POCl₃, followed by neutralization and recrystallization to yield the triazolo-thiadiazole core . Variations in substituents (e.g., ethyl or methyl groups) are introduced by modifying the starting triazole or acid components .
Q. Which spectroscopic and analytical methods confirm the structure of this compound?
Structural confirmation relies on:
- ¹H NMR : To identify proton environments, particularly aromatic and alkyl substituents.
- IR spectroscopy : Confirms functional groups (e.g., C=S, N-H stretches).
- X-ray crystallography : Resolves planar triazolo-thiadiazole ring systems and dihedral angles with aromatic substituents (e.g., 74.34° between the core and benzene rings) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.1% of theoretical values) .
Q. How is the purity of the compound assessed during synthesis?
Purity is determined via high-performance liquid chromatography (HPLC) to quantify impurities (<1%) and thin-layer chromatography (TLC) for reaction monitoring. Recrystallization from ethanol-DMF (1:1 v/v) is a standard purification method .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Optimization involves:
- Reagent ratios : A 1:1 molar ratio of triazole and carboxylic acid derivatives minimizes side products.
- Catalyst selection : POCl₃ enhances electrophilicity but requires careful temperature control (reflux at 110–120°C).
- Reaction time : Extended reflux (16–24 hours) ensures complete cyclization, as shorter durations lead to unreacted intermediates .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What molecular docking strategies predict biological targets for this compound?
Docking studies use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to evaluate antifungal potential. Software such as AutoDock Vina calculates binding affinities (ΔG values) and identifies key interactions (e.g., hydrogen bonds with active-site residues). For triazolo-thiadiazoles, the planar core and substituent orientation are critical for target engagement .
Q. How is structure-activity relationship (SAR) analysis conducted for bioactivity?
SAR studies systematically modify substituents (e.g., replacing ethyl with methyl or aryl groups) and assess:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Enzyme inhibition : IC₅₀ values for targets like sortase A (e.g., 9.3 µM for triazolothiadiazoles with sulfonate groups) . Substitutions at the 6-position (e.g., phenoxymethyl) enhance lipophilicity and membrane penetration .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies arise from:
- Purity variations : Impurities >2% skew bioactivity; rigorous HPLC validation is essential.
- Assay conditions : Differences in bacterial strains (e.g., clinical vs. reference isolates) or culture media (e.g., Mueller-Hinton vs. RPMI) affect MIC values .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) may enhance activity in one study but reduce it in another due to target specificity .
Q. What computational methods evaluate the compound’s electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential maps. These correlate with reactivity and interaction with biological targets (e.g., lower HOMO-LUMO gaps enhance electrophilic attack) .
Q. How is stability assessed under varying physiological conditions?
- Thermal stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., >250°C for triazolo-thiadiazoles).
- pH stability : Incubation in buffers (pH 2–12) followed by HPLC quantifies degradation products.
- Light exposure : Photostability tests under UV/visible light identify photosensitive substituents .
Q. What enzyme inhibition assays are used to validate target engagement?
- Colorimetric assays : Measure sortase A inhibition via cleavage of fluorescent substrates (e.g., Abz-LPETG-Dap).
- Kinetic analysis : Determines inhibition constants (Kᵢ) using Lineweaver-Burk plots.
- Cellular assays : Validate efficacy in biofilm disruption models (e.g., S. aureus biofilm reduction ≥50% at 10 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
